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Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B10819049

A Technical Guide for Researchers and Drug Development Professionals

Berkeleylactone E, a member of the 16-membered macrolide family of natural products, has
garnered interest within the scientific community for its unique structural features. This
technical guide provides a comprehensive analysis of the spectroscopic data for
Berkeleylactone E, offering a foundational resource for researchers engaged in natural
product synthesis, characterization, and drug development. The following sections detail the
methodologies employed in its structural elucidation and present the corresponding
spectroscopic data in a clear, comparative format.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular
formula of Berkeleylactone E. The data revealed a molecular formula of C20H3207, indicating
five degrees of unsaturation.[1][2] This information is crucial for deducing the presence of rings,
double bonds, and carbonyl groups within the molecule.

lon Calculated Mass Observed Mass Molecular Formula
[M+H]* - - C20H3307
[M+Na]* - - C20H3207Na
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Note: Specific calculated and observed mass values were not detailed in the provided search
results, but the molecular formula was consistently reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including *H NMR, 13C NMR, and various
2D correlation experiments (COSY, HSQC, HMBC), formed the cornerstone of the structural
elucidation of Berkeleylactone E. The spectra were typically recorded in deuterated methanol
(MeOH-da) or chloroform (CDCIs).[1][2]

'H NMR Spectroscopic Data

The *H NMR spectrum of Berkeleylactone E reveals key structural motifs. Notably, the
presence of a conjugated double bond is indicated by signals at approximately dH 6.93 (dd, J =
15.7, 4.9 Hz) and &H 6.10 (dd, J = 15.7, 1.8 Hz).[1] The large coupling constant (15.7 Hz) is
characteristic of a trans configuration. The spectrum also displays signals corresponding to
oxygenated methines and a number of methylene and methyl groups.

Position oH (ppm) Multiplicity J (Hz)

2 6.10 dd 15.7,1.8
3 6.93 dd 15.7,4.9
15 4.87 m

16 - d

Other protons Various Various Various

Note: A complete, unambiguous assignment of all proton signals for Berkeleylactone E was
not available in the search results. The table highlights key reported shifts.

13C NMR Spectroscopic Data

The 13C NMR spectrum of Berkeleylactone E provides a count of the unique carbon
environments and their chemical nature. The presence of a succinate moiety is a characteristic
feature of several berkeleylactones. The spectrum also confirms the presence of a conjugated
system and several oxygen-bearing carbons.
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Position dC (ppm)
1

2 123.3

3 148.3

4

5

1' (Succinate)

2' (Succinate)

3' (Succinate)

4' (Succinate)

Note: A complete carbon chemical shift list for Berkeleylactone E was not explicitly provided in
the search results. The table indicates key reported values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

While specific IR and UV-Vis absorption data for Berkeleylactone E were not detailed in the
primary literature found, the general application of these techniques is standard in the
characterization of natural products.

o Infrared (IR) Spectroscopy: An IR spectrum of Berkeleylactone E would be expected to
show characteristic absorption bands for hydroxyl (O-H) groups (broad, ~3400 cm~1), ester
carbonyl (C=0) groups (~1735 cm~1), and alkene (C=C) stretches (~1650 cm™1).

» Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system in Berkeleylactone
E would give rise to a characteristic UV absorption maximum (Amax), likely in the range of
220-250 nm. This technique is valuable for confirming the presence of chromophores within

the molecule.
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Experimental Protocols

The isolation and characterization of Berkeleylactone E involve a multi-step process,
beginning with fungal fermentation and culminating in detailed spectroscopic analysis.

Isolation of Berkeleylactone E

Berkeleylactone E has been isolated from cocultures of Penicillium fuscum and P.
camembertii/clavigerum as well as from axenic cultures of Penicillium turbatum. The general
workflow for its isolation is as follows:

o Fermentation: The producing fungal strain(s) are cultivated in a suitable liquid medium (e.g.,
potato dextrose broth) for a specified period.

o Extraction: The culture broth and/or mycelia are extracted with an organic solvent, typically
ethyl acetate or chloroform, to partition the secondary metabolites.

o Chromatography: The crude extract is subjected to a series of chromatographic separations
to purify the target compound. This often involves:

o Flash Silica Gel Chromatography: An initial separation based on polarity.

o High-Performance Liquid Chromatography (HPLC): Further purification using reversed-
phase (e.g., C18) columns to yield the pure compound.

Spectroscopic Analysis

The purified Berkeleylactone E is then subjected to a suite of spectroscopic techniques for
structural elucidation:

e NMR Spectroscopy: 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired
on a high-field NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate
deuterated solvent. Chemical shifts are reported in parts per million (ppm) and referenced to

the residual solvent signal.

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
is used to determine the accurate mass and molecular formula of the compound.
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e IR and UV-Vis Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer.
UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the compound dissolved

in a suitable solvent like methanol or ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and the core structure of
Berkeleylactone E with key correlations.
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Caption: Experimental workflow for the isolation and analysis of Berkeleylactone E.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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